molecular formula C24H21FN4O3S B2577927 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105245-43-9

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2577927
CAS RN: 1105245-43-9
M. Wt: 464.52
InChI Key: BPUKGNBZMSDPEH-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H21FN4O3S and its molecular weight is 464.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) involved synthesizing a series of pyrazolopyrimidines derivatives, examining their cytotoxic and 5-lipoxygenase inhibition activities. This research highlights the potential anticancer and anti-inflammatory applications of compounds within this chemical class, suggesting that modifications to the pyrazolopyrimidine structure could lead to novel therapeutic agents (Rahmouni et al., 2016).

Antitubercular and Antibacterial Activities

Bodige et al. (2020) synthesized carboxamide derivatives showing significant antitubercular and antibacterial efficacy, surpassing reference drugs like Pyrazinamide and Streptomycin. This suggests the potential of such compounds in developing new treatments for bacterial infections and tuberculosis (Bodige et al., 2020).

Molecular Interaction Studies

Shim et al. (2002) explored the molecular interactions of a specific antagonist with the CB1 cannabinoid receptor, contributing to understanding the structure-activity relationship (SAR) and offering insights into designing receptor-specific drugs. This research underlines the importance of molecular design in targeting specific receptors for therapeutic purposes (Shim et al., 2002).

Fluorescent pH Sensor Development

Yang et al. (2013) reported on the development of a fluorescent pH sensor based on a heteroatom-containing organic fluorophore, demonstrating its potential for detecting acidic and basic organic vapors. This innovative approach to pH sensing could have wide-ranging applications in chemical analysis and environmental monitoring (Yang et al., 2013).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3S/c1-15-22-20(24(30)26-18-9-7-17(25)8-10-18)13-21(16-5-3-2-4-6-16)27-23(22)29(28-15)19-11-12-33(31,32)14-19/h2-10,13,19H,11-12,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUKGNBZMSDPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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